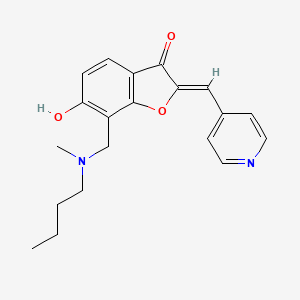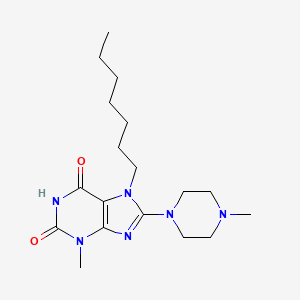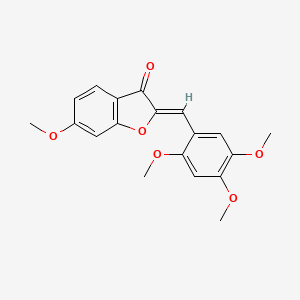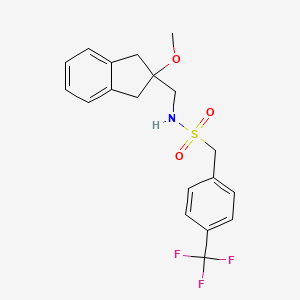
3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione, also known as DMCD, is a compound that has been studied extensively for its potential applications in scientific research. It is an organic molecule with a molecular weight of 243.06 g/mol and a melting point of 214-216°C. DMCD is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and methanol. It is a substituted oxolane derivative and belongs to the class of compounds known as ‘aromatic ketones’. DMCD has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Environmental Impact and Remediation
Chlorophenols in Waste Incineration
Chlorophenols, chemicals related to chlorinated compounds like 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione, are significant in environmental science, particularly in the study of Municipal Solid Waste Incineration (MSWI). They are identified as major precursors of dioxins, highlighting the importance of understanding their formation and pathways to mitigate environmental pollution. Chlorophenols are products of incomplete combustion and are generated through several pathways, including the oxidative conversion of chlorobenzene and the decomposition of selected polycyclic aromatic hydrocarbons. Their study is crucial for developing strategies to minimize the formation of hazardous pollutants in waste incineration processes (Peng et al., 2016).
Bio-based Solvents
Sustainable Extraction Solvents
A shift towards greener chemistry includes the exploration of bio-based solvents for extracting natural products. For instance, 2-methyloxolane (2-MeOx) is discussed as a sustainable alternative to petroleum-based solvents for the extraction of lipophilic natural products. This research avenue is crucial for reducing reliance on non-renewable resources and mitigating environmental impact. The comparison of bio-based solvents with traditional ones, like hexane, in terms of extraction efficiency, toxicity, and environmental impacts offers a template for evaluating and potentially developing new, sustainable solvents related to this compound (Rapinel et al., 2020).
Organic Electronic Materials
Conductive Polymers
Research on conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), showcases the application of specialized organic materials in electronic devices. These materials offer promising pathways for creating more efficient and flexible electronic components. The study of PEDOT and its derivatives underscores the importance of understanding the electrical properties and stability of organic materials for applications in electronics, potentially guiding the investigation of electrical applications of related compounds (Yue & Xu, 2012).
Toxicology and Environmental Safety
Toxicity of Chlorinated Compounds
The toxic effects and environmental persistence of chlorinated compounds, such as chlorophenols and dioxins, are of significant concern in toxicology and environmental safety. These studies highlight the complex interactions between chemical compounds and biological systems, including their potential to cause oxidative stress, disrupt endocrine function, and impact aquatic ecosystems. Understanding the mechanisms of toxicity and environmental behavior of these compounds is crucial for assessing the risks associated with their presence in the environment and developing strategies for mitigation and remediation (Ge et al., 2017).
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-3-methyloxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c1-11(5-9(14)16-10(11)15)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKWHGYVMACBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2724263.png)




![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)
![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2724283.png)